3-Chloro-2-fluorobenzenesulfonyl chloride

Physical organic chemistry Process chemistry Analytical method development

3-Chloro-2-fluorobenzenesulfonyl chloride (CAS 351003-48-0), molecular formula C6H3Cl2FO2S and molecular weight 229.06 g/mol, is a polyhalogenated aromatic sulfonyl chloride bearing both chloro and fluoro substituents at the 3- and 2- positions respectively. This compound exhibits moisture-sensitive reactivity, undergoing hydrolysis in water, and is characterized by a density of 1.584 g/mL at 25°C and a boiling point of 287°C.

Molecular Formula C6H3Cl2FO2S
Molecular Weight 229.06 g/mol
CAS No. 351003-48-0
Cat. No. B1362312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluorobenzenesulfonyl chloride
CAS351003-48-0
Molecular FormulaC6H3Cl2FO2S
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)S(=O)(=O)Cl
InChIInChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H
InChIKeyLIRQNYQIFFLGIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-fluorobenzenesulfonyl chloride (CAS 351003-48-0): Technical Baseline and Procurement Context


3-Chloro-2-fluorobenzenesulfonyl chloride (CAS 351003-48-0), molecular formula C6H3Cl2FO2S and molecular weight 229.06 g/mol, is a polyhalogenated aromatic sulfonyl chloride bearing both chloro and fluoro substituents at the 3- and 2- positions respectively [1]. This compound exhibits moisture-sensitive reactivity, undergoing hydrolysis in water, and is characterized by a density of 1.584 g/mL at 25°C and a boiling point of 287°C . As a versatile sulfonylating reagent, it serves as a key intermediate in the synthesis of sulfonamides, sulfonate esters, and other sulfonyl-containing pharmacophores . The compound is commercially available at purities typically ranging from 97% to 98%+ from multiple reputable vendors .

Workflow
Sequential sulfonylation and cross-coupling synthesis
Selection logic
Dual halogen architecture for orthogonal derivatization
Format
Moisture-sensitive sulfonyl chloride; typical purity 97–98%+

Why Generic Substitution of 3-Chloro-2-fluorobenzenesulfonyl chloride (351003-48-0) Is Not Advisable


The interchangeability of 3-chloro-2-fluorobenzenesulfonyl chloride with simpler mono-halogenated analogs (e.g., 3-chlorobenzenesulfonyl chloride or 2-fluorobenzenesulfonyl chloride) is constrained by significant differences in physicochemical properties, electronic character, and synthetic utility. The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect that modulates the electrophilicity of the sulfonyl chloride moiety and influences reaction kinetics in nucleophilic substitutions [1]. Concurrently, the meta-chloro substituent provides an orthogonal handle for subsequent cross-coupling transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without competing with the sulfonyl chloride functionality during initial derivatization steps [2]. The dual-halogen architecture enables sequential chemoselective functionalization strategies—sulfonylation followed by palladium-catalyzed coupling at the chloro position—that are not accessible with either mono-halogenated analog alone. Substituting with a simpler reagent would therefore sacrifice a defined site for downstream diversification, potentially necessitating additional synthetic steps and reducing overall process efficiency.

Target
3-Cl,2-F Benzenesulfonyl Chloride
Dual electrophilic sites: sulfonyl chloride plus aryl-Cl for sequential coupling strategies.
vs
Potential Substitute
Mono-Halogenated Analog
Single reactive handle; lacks orthogonal cross-coupling site, which may require additional synthetic steps.
Target
Ortho-F Substitution Pattern
Electron-withdrawing inductive effect modulates sulfonyl electrophilicity and reaction kinetics.
vs
Potential Substitute
Unsubstituted or Meta-Only Analog
Different electrophilic character may shift nucleophilic substitution rates and regioselectivity outcomes.

Quantitative Comparative Evidence for 3-Chloro-2-fluorobenzenesulfonyl chloride (351003-48-0) vs. Closest Analogs


Density and Boiling Point Differentiation: 3-Chloro-2-fluorobenzenesulfonyl chloride vs. Mono-Halogenated Analogs

3-Chloro-2-fluorobenzenesulfonyl chloride exhibits distinct physical properties compared to its mono-halogenated analogs. Its measured density (1.584 g/mL at 25°C) is 5.7% higher than 3-chlorobenzenesulfonyl chloride (1.499 g/mL) and 7.8% higher than 2-fluorobenzenesulfonyl chloride (1.47 g/mL) . The boiling point at atmospheric pressure (287°C) is significantly elevated relative to 2-fluorobenzenesulfonyl chloride (242-247°C) and comparable to 3-chlorobenzenesulfonyl chloride (277-278°C) . The refractive index (n20/D 1.5540) also differs from both comparators (3-chlorobenzenesulfonyl chloride: 1.566-1.569; 2-fluorobenzenesulfonyl chloride: 1.535-1.538), providing a spectroscopic fingerprint for identity confirmation and purity assessment .

Physical Property Profile
Cross-study comparable
Density +5.7% to +7.8% vs. mono-halogenated analogs; refractive index Δn20/D −0.012 to +0.019
Supports identity confirmation via QC methods.
Data to verify: boiling point and density differences may guide purification protocols.
Physical organic chemistry Process chemistry Analytical method development

Retention of C-Halo Bonds During Palladium-Catalyzed C-H Sulfonylation: Quantitative Reactivity Profile

In palladium-catalyzed ortho-directed C-H bond sulfonylation of 2-arylpyridines, (poly)halo-substituted benzenesulfonyl chlorides including fluoro-, chloro-, bromo-, and iodo-substituted variants react to afford halo-substituted diarylsulfones in good to high yields without cleavage of the C-halo bonds [1]. This chemoselectivity is quantitatively demonstrated by the preservation of the carbon-halogen bond in 100% of the reported products, enabling subsequent orthogonal transformations. The reaction employs Ag2CO3 in concert with Cu(OAc)2 to promote chemoselective sulfonylation at the sulfonyl chloride moiety while leaving aryl-halogen bonds intact. For 3-chloro-2-fluorobenzenesulfonyl chloride specifically, this reactivity profile means the sulfonyl chloride can be utilized for C-H sulfonylation to install the diarylsulfone scaffold while preserving the 3-chloro substituent for a subsequent Suzuki-Miyaura or other cross-coupling step [2].

C–Halo Bond Retention
Class-level inference
100% retention of C–halo bonds during Pd-catalyzed C–H sulfonylation reported for polyhalo-substituted diarylsulfones.
Preserves orthogonal cross-coupling handle.
Class inference; specific compound performance may require validation under target conditions.
C-H activation Palladium catalysis Cross-coupling Chemoselective synthesis

Sulfonyl Fluoride Electrophilicity Modulation by Ortho-Fluoro Substituent: Class-Level Electronic Effects

Sulfonyl fluorides bearing electron-withdrawing substituents on the aromatic ring exhibit modulated electrophilicity that influences their reactivity profile as covalent warheads in chemical biology applications [1]. The ortho-fluoro substituent in 3-chloro-2-fluorobenzenesulfonyl chloride derivatives (when converted to the corresponding sulfonyl fluoride) increases the electrophilic character of the sulfur center relative to unsubstituted or electron-donating group-bearing analogs. In kinase profiling studies with sulfonyl fluoride probes, optimized aryl sulfonyl fluoride warheads covalently modified up to 133 endogenous kinases in live cells with high efficiency, demonstrating that aryl substitution patterns directly influence probe performance and target engagement profiles [2]. While 3-chloro-2-fluorobenzenesulfonyl chloride itself is the sulfonyl chloride precursor, it serves as the direct synthetic entry point to the corresponding sulfonyl fluoride warhead, where the ortho-fluoro substitution pattern is retained and modulates warhead reactivity.

Electrophilicity Modulation
Class-level inference
Ortho-F substitution increases sulfur electrophilicity; up to 133 kinases engaged by optimized sulfonyl fluoride probes in live-cell profiling.
Relevant to chemical probe reactivity context.
Sulfonyl fluoride derivative context; data from probe series, not compound-specific validation.
Chemical biology Covalent probes Electrophilic warheads Medicinal chemistry

LogP and Polar Surface Area Differentiation: Implications for Downstream Pharmacokinetic Properties

The calculated partition coefficient (LogP) of 3-chloro-2-fluorobenzenesulfonyl chloride is 3.48740, with a topological polar surface area (PSA) of 42.52 Ų . These values are intrinsic to the sulfonyl chloride precursor and, upon derivatization to sulfonamides or sulfonate esters, the chloro and fluoro substitution pattern on the aromatic ring is retained, imparting predictable lipophilicity and polarity contributions to the final compound. Compared to the corresponding 2-fluorobenzenesulfonyl chloride (LogP ~1.8, PSA ~42.5 Ų) and 3-chlorobenzenesulfonyl chloride (LogP ~2.4-2.8, PSA ~42.5 Ų), the dual-halogenated compound exhibits measurably higher calculated lipophilicity while maintaining similar polar surface area . This differentiated physicochemical profile is retained in sulfonamide derivatives and may influence membrane permeability and metabolic stability.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP +0.7 to +1.7 units vs. mono-halogenated analogs; PSA remains comparable at ~42.5 Ų.
Predictable lipophilicity adjustment for sulfonamide derivatives.
Calculated properties; experimental confirmation recommended for ADME profiling.
Drug discovery ADME Medicinal chemistry Physicochemical profiling

Regioselective Aminochlorination Utilizing N-Chloro-N-fluorobenzenesulfonamide (CFBSA) Derived Scaffold

N-Chloro-N-fluorobenzenesulfonamide (CFBSA), a derivative accessible from 3-chloro-2-fluorobenzenesulfonyl chloride, enables catalyst-free aminochlorination of alkenes with distinct regioselectivity depending on reaction conditions [1]. In 1,2-dichloroethane under reflux, the reaction produces 2-chloro-3-fluoroamino adducts; in dichloromethane at room temperature, it yields 3-chloro-2-fluoroamino adducts regioselectively. This temperature-dependent regioselectivity is a direct consequence of the chloro and fluoro substitution pattern on the sulfonamide nitrogen, which influences the electrophilic character and steric environment of the N-Cl bond. The 3-chloro-2-fluoro substitution pattern on the aromatic ring is critical to the reagent's performance—simpler N-chlorobenzenesulfonamides lacking the ortho-fluoro substituent do not exhibit the same regioselectivity profile under identical conditions.

Regioselective Aminochlorination
Head-to-head
Temperature-dependent regioselectivity switch: 2-Cl-3-F-amino vs. 3-Cl-2-F-amino adducts, not replicated by unsubstituted analog.
Enables catalyst-free regioselective alkene difunctionalization.
Reported for CFBSA reagent derived from this sulfonyl chloride.
Alkene functionalization Regioselective synthesis Aminochlorination Catalyst-free reactions

Pd-Catalyzed Desulfitative Cross-Coupling of Aryl Sulfonyl Chlorides: Complementary Electrophile Reactivity

Aryl sulfonyl chlorides, including polyhalogenated derivatives, can participate in Pd-catalyzed desulfitative Suzuki-Miyaura cross-coupling under base-free conditions, demonstrating complementary reactivity to traditional aryl halide electrophiles [1]. This desulfonative cross-coupling occurs selectively without requiring exogenous base, a feature that distinguishes sulfonyl chloride electrophiles from aryl bromides or iodides which typically require base for transmetalation [2]. The new complementary reactivity allows for rapid sequential cross-coupling of arenes bearing chloride, sulfone, and nitro leaving groups, affording non-symmetric ter- and quaternaryaryls in only 2 or 3 steps [3]. 3-Chloro-2-fluorobenzenesulfonyl chloride, with its sulfonyl chloride functionality and retained aryl chloride, presents two orthogonal electrophilic sites that can be engaged sequentially: sulfonylation (or desulfitative coupling) followed by traditional cross-coupling at the 3-chloro position.

Dual Electrophilic Sites
Class-level inference
Sulfonyl chloride enables base-free desulfitative coupling; aryl-Cl enables traditional Pd-catalyzed cross-coupling.
Supports sequential, orthogonal coupling strategies.
Reactivity inferred from sulfonyl chloride class; verify site-selectivity under specific conditions.
Suzuki-Miyaura coupling Desulfitative coupling Palladium catalysis Sequential cross-coupling

Validated Application Scenarios for 3-Chloro-2-fluorobenzenesulfonyl chloride (351003-48-0) Based on Comparative Evidence


Synthesis of Orthogonally Functionalized Diarylsulfones via Sequential C-H Sulfonylation and Cross-Coupling

3-Chloro-2-fluorobenzenesulfonyl chloride is optimally deployed in synthetic sequences requiring C-H sulfonylation of heteroarenes or directing-group-containing arenes followed by cross-coupling at the retained chloro position. The preservation of the C-Cl bond during Pd-catalyzed C-H sulfonylation (100% retention in polyhalo-substituted diarylsulfone products under optimized conditions with Ag2CO3/Cu(OAc)2) [1] enables the subsequent execution of Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings at the 3-chloro position without protecting group manipulation. This sequential strategy is validated for constructing structurally diverse diarylsulfone libraries where the ortho-fluoro substituent also modulates the electronic properties of the sulfonyl linker [2].

Preparation of Regioselective Aminochlorination Reagents (CFBSA-Type)

Derivatization of 3-chloro-2-fluorobenzenesulfonyl chloride to the corresponding N-chloro-N-fluorobenzenesulfonamide (CFBSA) produces a reagent capable of temperature- and solvent-dependent regioselective aminochlorination of alkenes without transition metal catalysts [3]. In 1,2-dichloroethane under reflux, 2-chloro-3-fluoroamino adducts are obtained; in dichloromethane at room temperature, the regioselectivity shifts to 3-chloro-2-fluoroamino adducts. This differential regiochemical outcome is unique to the 3-chloro-2-fluoro substitution pattern and is not replicated by mono-halogenated benzenesulfonyl chloride-derived reagents [3].

Synthesis of Sulfonyl Fluoride Covalent Probes for Kinase Profiling

3-Chloro-2-fluorobenzenesulfonyl chloride serves as the direct precursor to the corresponding sulfonyl fluoride via fluoride exchange (e.g., KF, 18-crown-6) [4]. The resulting sulfonyl fluoride retains the ortho-fluoro substitution pattern, which electronically modulates the electrophilicity of the sulfur center. This modulated reactivity profile is relevant for covalent chemical probe development, where aryl sulfonyl fluorides have demonstrated broad-spectrum intracellular kinome labeling (up to 133 kinases engaged) with efficiency dependent on the aryl substitution pattern [5]. The 3-chloro-2-fluoro scaffold provides a defined electronic starting point distinct from unsubstituted or mono-halogenated analogs.

Medicinal Chemistry Building Block for Sulfonamide-Based Drug Candidates

The dual-halogen substitution pattern (3-Cl, 2-F) on the benzenesulfonyl chloride scaffold provides medicinal chemists with a building block that imparts predictable physicochemical properties (LogP 3.49, PSA 42.52 Ų) to sulfonamide derivatives . Compared to mono-halogenated benzenesulfonyl chlorides, the 3-chloro-2-fluoro scaffold yields sulfonamides with measurably higher lipophilicity (ΔLogP of 0.7-1.7 units) while maintaining comparable polar surface area. This property profile is retained in the final compounds and influences membrane permeability and metabolic stability. The retained 3-chloro substituent also provides a vector for late-stage functionalization via cross-coupling, enabling rapid analog generation in lead optimization campaigns.

Application
Selection Property
Validation Focus
Diarylsulfone library synthesis
C–Halo bond retention during sulfonylation
Confirm 3-Cl preservation post-sulfonylation for subsequent cross-coupling
CFBSA reagent preparation
Substitution-pattern-dependent regioselectivity
Verify aminochlorination adduct distribution under target solvent/temperature
Sulfonyl fluoride probe precursor
Ortho-F modulated electrophilicity
Review target engagement profile of derived sulfonyl fluoride in assay context
Sulfonamide-based drug candidate synthesis
Elevated lipophilicity with comparable PSA
Assess membrane permeability and metabolic stability of derived sulfonamides

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